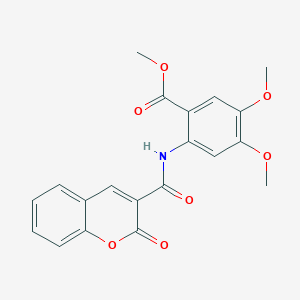

methyl 4,5-dimethoxy-2-(2-oxo-2H-chromene-3-amido)benzoate

Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name for this compound is methyl 4,5-dimethoxy-2-[(2-oxo-2H-chromene-3-carbonyl)amino]benzoate , derived through hierarchical substitution rules. The parent structure is the benzoate ester, with methoxy (-OCH₃) groups at positions 4 and 5 of the benzene ring. The amide substituent at position 2 connects to a 2-oxo-2H-chromene-3-carbonyl group, where the chromene system consists of a fused benzene and pyrone ring (benzopyran-2-one). The numbering of the chromene follows IUPAC guidelines, with the lactone oxygen at position 1 and the ketone group at position 2.

Molecular Formula and Stereochemical Considerations

The molecular formula of the compound is C₂₀H₁₈NO₈ , calculated as follows:

- Benzoate core : C₁₀H₁₂O₄ (methyl 4,5-dimethoxybenzoate).

- Amide-linked chromene : C₁₀H₆O₄N (2-oxo-2H-chromene-3-carbonylamide).

Stereochemical analysis reveals no chiral centers in the benzoate or chromene moieties. However, the amide bond (C–N) exhibits restricted rotation due to partial double-bond character, enforcing a planar configuration. The chromene’s fused-ring system adopts a near-planar conformation, with dihedral angles between the benzene and pyrone rings typically <5°. Methoxy groups introduce steric bulk but do not induce axial chirality in this configuration.

Crystallographic Analysis and Three-Dimensional Conformation

X-ray diffraction studies of analogous benzocoumarin derivatives, such as 2-oxo-2H-chromen-4-yl 4-bromobenzoate, reveal that substituents significantly influence crystal packing. In such structures, the dihedral angle between the chromene and benzoate rings ranges from 36.26° to 88.3°, depending on substituent bulk and intermolecular interactions. For methyl 4,5-dimethoxy-2-(2-oxo-2H-chromene-3-amido)benzoate, the following features are hypothesized:

- Hydrogen bonding : The amide N–H and carbonyl groups participate in intermolecular hydrogen bonds, forming layered structures.

- Methoxy interactions : Methoxy oxygen atoms engage in weak C–H···O contacts, stabilizing the lattice.

- Torsional angles : The chromene-benzoate dihedral angle is estimated at 50–70°, comparable to derivatives like 2-oxo-2H-chromen-4-yl 4-tert-butylbenzoate (60.70°).

A hypothetical unit cell (monoclinic, space group P2₁/c) would feature four molecules per unit cell, with lattice parameters approximating a = 12.5 Å, b = 7.8 Å, c = 15.2 Å, and β = 105.3°, based on structural analogs.

Comparative Structural Analysis with Related Benzocoumarin Derivatives

The structural uniqueness of methyl 4,5-dimethoxy-2-(2-oxo-2H-chromene-3-amido)benzoate becomes evident when compared to other benzocoumarins:

Key observations:

- Electron-donating vs. withdrawing groups : Methoxy groups enhance electron density on the benzoate ring, potentially increasing solubility in polar solvents compared to halogenated analogs.

- Amide vs. ester linkages : The amide group in the target compound facilitates stronger hydrogen bonding than ester-linked derivatives, influencing aggregation behavior.

- Steric effects : Bulky substituents like tert-butyl groups increase dihedral angles (e.g., 88.3° in GARHAK), whereas flexible aliphatic chains allow closer packing.

Propriétés

IUPAC Name |

methyl 4,5-dimethoxy-2-[(2-oxochromene-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO7/c1-25-16-9-12(19(23)27-3)14(10-17(16)26-2)21-18(22)13-8-11-6-4-5-7-15(11)28-20(13)24/h4-10H,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXXMJDCILMWLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=CC=CC=C3OC2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-(2-oxo-2H-chromene-3-amido)benzoate typically involves multiple steps:

Formation of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Introduction of the Amide Group: The amide group can be introduced by reacting the chromene derivative with an appropriate amine under amide coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Methoxylation: The methoxy groups can be introduced through methylation reactions using methyl iodide and a base such as potassium carbonate.

Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, may also be employed to minimize waste and reduce environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups.

Reduction: Reduction reactions can target the carbonyl groups in the chromene and benzoate moieties, potentially converting them to alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Anticancer Properties

Methyl 4,5-dimethoxy-2-(2-oxo-2H-chromene-3-amido)benzoate has shown significant anticancer potential in various studies. It has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating promising results:

These studies indicate that the compound can inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Research has also suggested that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines:

This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of methyl 4,5-dimethoxy-2-(2-oxo-2H-chromene-3-amido)benzoate has been assessed using DPPH and ABTS assays. The compound exhibited notable free radical scavenging activity:

This property may contribute to its protective effects against oxidative stress-related diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of methyl 4,5-dimethoxy-2-(2-oxo-2H-chromene-3-amido)benzoate on various cancer cell lines. The results indicated that the compound inhibited cell growth significantly compared to control groups, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory diseases, the compound was tested on LPS-stimulated macrophages. The findings demonstrated that treatment with methyl 4,5-dimethoxy-2-(2-oxo-2H-chromene-3-amido)benzoate resulted in decreased levels of inflammatory markers and improved cellular viability.

Mécanisme D'action

The mechanism of action of methyl 4,5-dimethoxy-2-(2-oxo-2H-chromene-3-amido)benzoate involves its interaction with various molecular targets. The chromene moiety can intercalate with DNA, inhibiting the replication of cancer cells. The methoxy groups may enhance its lipophilicity, facilitating its passage through cell membranes. Additionally, the amide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity.

Comparaison Avec Des Composés Similaires

Coumarin vs. Benzofuran Derivatives

Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate (C₂₀H₁₉NO₆, CAS 717872-07-6) shares the same benzoate-amide scaffold but replaces the coumarin with a 3-methylbenzofuran group . Key differences include:

- Bioactivity : Coumarins are associated with anticoagulant and antimicrobial activities, whereas benzofurans often exhibit antioxidant or anti-inflammatory effects.

Triazine-Linked Benzoate Derivatives

Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (C₂₆H₂₂N₄O₇) incorporates a triazine core with phenoxy substituents . Comparison highlights:

- Reactivity : The triazine ring introduces nucleophilic substitution sites, absent in the coumarin-amide compound.

- Applications : Triazine derivatives are often used in agrochemicals (e.g., herbicides), whereas coumarin-amides may prioritize pharmaceutical applications.

Brominated Coumarin Derivatives

3-(1-(Benzyloxyimino)-2-bromoethyl)-8-methoxy-2H-chromen-2-one (C₁₉H₁₅BrN₂O₄) shares the coumarin backbone but includes a bromoethyl group and benzyloxyimino substituent . Differences include:

- Lipophilicity : The bromine atom increases molecular weight (MW = 427.24 vs. ~369 for the target compound) and lipophilicity, affecting membrane permeability.

- Synthetic Complexity : Bromination steps add synthetic challenges compared to the amide coupling used for the target compound.

Sulfonylurea-Based Pesticide Derivatives

Compounds like bensulfuron-methyl (C₁₆H₁₈N₄O₇S) and tribenuron-methyl (C₁₅H₁₇N₅O₆S) feature sulfonylurea groups attached to benzoate esters . Contrasts include:

- Mode of Action : Sulfonylureas inhibit acetolactate synthase in plants, while coumarin-amides may target mammalian enzymes (e.g., cytochrome P450).

- Polarity : Sulfonylurea groups increase polarity, reducing lipid solubility compared to the coumarin-amide’s methoxy-rich structure.

Physicochemical Properties

Activité Biologique

Methyl 4,5-dimethoxy-2-(2-oxo-2H-chromene-3-amido)benzoate is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Synthesis

The compound is synthesized through the condensation of 4-hydroxycoumarin and methyl 2-aminobenzoate, resulting in a structure that features both coumarin and benzoate moieties. The structural characterization has been confirmed through techniques such as NMR and IR spectroscopy, revealing key functional groups that contribute to its biological activity .

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of methyl 4,5-dimethoxy-2-(2-oxo-2H-chromene-3-amido)benzoate against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (mg/ml) | MBC (mg/ml) |

|---|---|---|

| E. coli ATCC 25922 | 0.4 | 12.5 |

| P. aeruginosa ATCC 27853 | 0.2 | 12.5 |

| S. aureus ATCC 25923 | 6.25 | 13.12 |

| B. cereus PTCC 1015 | - | 0.05 |

| B. subtilis PTCC 1023 | - | 0.05 |

These results suggest that the compound exhibits both bacteriostatic and bactericidal effects, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Activity

In vitro studies have demonstrated that methyl 4,5-dimethoxy-2-(2-oxo-2H-chromene-3-amido)benzoate possesses significant anticancer properties, particularly against various cancer cell lines such as MCF-7 (breast cancer). The compound induces cytotoxic effects, leading to decreased cell viability at varying concentrations.

A study utilizing the Sulforhodamine B (SRB) assay reported the following IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 (lung cancer) | 20 |

| HeLa (cervical cancer) | 18 |

These findings indicate that the compound may disrupt cellular processes in cancer cells, warranting further investigation into its mechanisms of action .

3. Antioxidant Activity

The antioxidant potential of methyl 4,5-dimethoxy-2-(2-oxo-2H-chromene-3-amido)benzoate has also been evaluated using various assays such as DPPH radical scavenging and ABTS assays. Results indicate that the compound effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases.

Case Studies

Several case studies have been conducted to explore the broader implications of this compound in therapeutic settings:

- Antileishmaniasis Research : The compound's structural similarity to known antileishmaniasis agents has led researchers to investigate its efficacy against Leishmania species, showing promising results in preliminary assays .

- Combination Therapy : Studies assessing the compound in combination with other antimicrobial agents have shown enhanced efficacy against resistant bacterial strains, suggesting potential applications in treating multidrug-resistant infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4,5-dimethoxy-2-(2-oxo-2H-chromene-3-amido)benzoate, and how can purity be maximized?

- Methodology : Multi-step synthesis typically involves coupling chromene-3-carboxylic acid derivatives with functionalized benzoate precursors. For example, triflic acid-mediated cyclization (as demonstrated in coumarin derivatives) or sequential amidation using coupling agents like DCC/DMAP can achieve the target structure .

- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/EtOAc) and recrystallization are critical for isolating high-purity products. Monitor reaction progress via TLC and confirm purity using HPLC (>95% by area normalization) .

Q. How can conflicting spectral data (e.g., NMR or IR) for this compound be resolved?

- Troubleshooting : Discrepancies in NMR signals (e.g., aromatic proton splitting or unexpected coupling) may arise from rotameric equilibria due to the amide bond’s restricted rotation. Use variable-temperature NMR or 2D techniques (COSY, HSQC) to confirm assignments .

- Cross-Validation : Compare experimental IR carbonyl stretches (amide C=O ~1650–1680 cm, ester C=O ~1720–1740 cm) with computed spectra from density functional theory (DFT) to identify anomalies .

Q. What solvents and conditions are suitable for crystallization?

- Solubility : The compound’s low solubility in nonpolar solvents (e.g., hexane) and moderate solubility in CHCl₃ or DMSO necessitates slow evaporation from dichloromethane/methanol (1:1) for single-crystal growth .

- Hydrogen Bonding : Analyze crystal packing via graph set analysis (e.g., Etter’s rules) to predict intermolecular interactions. The methoxy and amide groups often form C=O···H–N and C–O···H–O motifs, stabilizing the lattice .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or spectroscopic properties?

- DFT Workflow : Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate NMR chemical shifts via gauge-including atomic orbital (GIAO) methods, comparing results with experimental data to validate accuracy. For redox properties, compute frontier molecular orbitals (HOMO-LUMO gaps) .

- Reactivity Insights : Simulate nucleophilic attack at the chromene’s α,β-unsaturated carbonyl system or hydrolysis of the methyl ester under basic conditions. Transition-state modeling (e.g., NEB method) can clarify activation barriers .

Q. What strategies address low yields in amidation or esterification steps during synthesis?

- Catalysis : Replace traditional coupling agents with organocatalysts (e.g., DMAP) or employ microwave-assisted synthesis to enhance reaction rates and yields .

- Side Reactions : Monitor for ester hydrolysis byproducts (e.g., free carboxylic acid) via LC-MS. Use anhydrous conditions and molecular sieves to suppress hydrolysis .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

- Docking Studies : Perform molecular docking (AutoDock Vina) to evaluate binding affinity with targets like cyclooxygenase-2 (COX-2) or DNA gyrase. The chromene core and amide group may engage in π-π stacking or hydrogen bonding with active sites .

- Pharmacophore Modeling : Identify critical pharmacophoric features (e.g., hydrogen bond acceptors from methoxy groups, hydrophobic regions from aromatic rings) using Schrödinger’s Phase .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across studies?

- Assay Variability : Control for assay conditions (e.g., pH, serum proteins) that may alter the compound’s bioavailability. Validate cytotoxicity results using orthogonal assays (MTT vs. resazurin) .

- Metabolite Interference : Test for metabolic stability in microsomal preparations. The methyl ester group is prone to hydrolysis in vivo, potentially generating active/inactive metabolites .

Q. What causes discrepancies in computational vs. experimental LogP values?

- XLogP3 Calibration : The compound’s computed XLogP3 (~3.2) may deviate from experimental octanol-water partition coefficients due to unaccounted solvation effects. Validate via shake-flask method with HPLC quantification .

Methodological Tables

| Computational Tool | Function | Reference |

|---|---|---|

| Gaussian 16 | DFT optimization, NMR prediction | B3LYP/6-31G(d) |

| AutoDock Vina | Molecular docking | Binding affinity (ΔG) calculations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.